RO5212054
説明
RO5212054 (PLX3603, RG7256) is an orally available, small-molecule inhibitor targeting the BRAF(V600E) kinase, a key driver mutation in cancers such as melanoma and certain solid tumors . The BRAF(V600E) mutation constitutively activates the MAPK signaling pathway, promoting uncontrolled cell proliferation. This compound selectively binds to the ATP-binding pocket of BRAF(V600E), inhibiting its kinase activity and downstream MEK/ERK signaling . Preclinical studies demonstrated its efficacy in reducing tumor growth in A375 melanoma xenografts, correlating with decreased [18F]FDG uptake (a marker of glycolysis), though [18F]FLT (a marker of proliferation) remained unchanged due to low baseline uptake . Clinically, this compound was evaluated in a Phase I trial (NCT01143753) for BRAF V600-mutated advanced solid tumors, focusing on safety, pharmacokinetics, and preliminary efficacy . The trial, completed by 2025, enrolled 45 participants with advanced melanoma and other solid tumors .
特性
分子式 |
C9H10Cl4N2O |
|---|---|
外観 |
Solid powder |
同義語 |
RO5212054; RO-5212054; RO 5212054; RG7256; RG 7256; RG-7256; PLX3603; PLX-3603; PLX 3603.; NONE |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar BRAF Inhibitors
The development of BRAF inhibitors has revolutionized targeted therapy for BRAF-mutated cancers. Below is a comparative analysis of RO5212054 and other BRAF inhibitors:
Table 1: Key BRAF Inhibitors in Clinical Development
Mechanistic and Clinical Differentiation
- Selectivity : this compound and dabrafenib are highly selective for BRAF(V600E), whereas ARQ736 and RAF265 target multiple RAF isoforms. RAF265’s additional VEGFR2 inhibition may address angiogenesis-driven resistance .
- Clinical Utility: Vemurafenib and dabrafenib are frontline therapies for melanoma and NSCLC, while this compound’s development halted after Phase I, possibly due to competitive efficacy from approved agents .
- Resistance Management : Resistance to this compound mirrors other BRAF inhibitors (e.g., paradoxical MAPK activation). Combination strategies (e.g., MEK inhibitors) are critical, as seen in dabrafenib/trametinib trials .
Research Findings and Limitations
- This compound: Demonstrated preclinical efficacy but lacked superior clinical outcomes compared to vemurafenib or dabrafenib.
- Cross-Inhibitor Resistance : All BRAF inhibitors face resistance via RAF isoform switching (e.g., C-RAF upregulation) or MEK/ERK reactivation, necessitating MEK or ERK co-targeting .
- Combination Therapies : RAF265 + MEK162 (NCT01352273) and encorafenib + binimetinib highlight the shift toward dual-pathway inhibition to overcome resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
